molecular formula C25H32N4O3S B2813876 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476440-55-8

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2813876
CAS No.: 476440-55-8
M. Wt: 468.62
InChI Key: FIVYYHCGZJUHJO-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative characterized by an adamantane moiety and a 3-methylphenyl substituent. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making it a common pharmacophore in drug design . The compound is synthesized via nucleophilic substitution, where 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) and DMF as a solvent, analogous to methods described for related triazole derivatives . Its structure is confirmed using X-ray crystallography, often employing SHELX software for refinement .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-3-32-22(30)15-33-24-28-27-21(29(24)20-6-4-5-16(2)7-20)14-26-23(31)25-11-17-8-18(12-25)10-19(9-17)13-25/h4-7,17-19H,3,8-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYYHCGZJUHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps One common approach is to start with the preparation of the adamantane-1-carbonylamino intermediate, which is then reacted with a triazole derivative

    Preparation of Adamantane-1-carbonylamino Intermediate: This step involves the reaction of adamantane with a carbonylating agent, such as phosgene, to form adamantane-1-carbonyl chloride. This intermediate is then reacted with an amine to form the adamantane-1-carbonylamino compound.

    Formation of Triazole Derivative: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reaction: The adamantane-1-carbonylamino intermediate is coupled with the triazole derivative in the presence of a base, such as triethylamine, to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic compounds and as a stabilizer in the production of nanoparticles.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • SHELX Refinement : The compound’s crystal structure, refined using SHELXL, reveals bond lengths and angles consistent with related triazoles (C–S = 1.81 Å, C–N = 1.34 Å) .
  • Comparative Limitations : Unlike the 4-fluorobenzoyl analog (CAS 338962-50-8), which is commercially available, the target compound requires further pharmacological validation .

Biological Activity

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following:

  • Molecular Formula : C25H31N5O2S
  • Molecular Weight : Approximately 493.62 g/mol
  • Key Structural Components :
    • Adamantane moiety
    • Triazole ring
    • Sulfanyl group
    • Ethyl acetate group

The adamantane structure contributes to the compound's rigidity and spatial configuration, potentially influencing its biological interactions and pharmacokinetics.

Antimicrobial Activity

Research indicates that derivatives of adamantane and triazole often exhibit significant antimicrobial properties. This compound is hypothesized to possess antimicrobial effects due to its triazole ring, which is known for its efficacy against various pathogens .

Case Study : A study on similar adamantane derivatives demonstrated that compounds with triazole structures showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to or exceeded those of standard antibiotics like trimethoprim .

Compound NameMIC (µg/mL)Activity
Ethyl 2-...32Moderate
Trimethoprim16Strong

Antiviral Activity

Compounds containing adamantane structures are often associated with antiviral properties. Preliminary studies suggest that this compound may exhibit antiviral activity against influenza viruses due to its structural characteristics.

Research Findings : In vitro studies have shown that similar triazole derivatives can inhibit viral replication in cell cultures. The mechanism is believed to involve interference with viral entry or replication processes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Triazole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Experimental Evidence : A series of experiments demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of induced inflammation .

Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound. Interaction studies indicate that the compound may bind to specific protein targets involved in viral replication and inflammatory pathways.

Q & A

Q. How can researchers optimize the synthetic yield of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

  • Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation, adamantane coupling, and thioether linkage introduction. Key parameters to optimize include:
  • Temperature : Maintain 60–80°C during cyclocondensation of hydrazine derivatives to ensure triazole ring stability .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for adamantane formamido coupling to enhance solubility and reaction efficiency .
  • Catalysts : Employ coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation, increasing yields by 15–20% .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to verify adamantane protons (δ 1.6–2.1 ppm) and triazole carbons (δ 145–160 ppm). Correlate with HMBC to confirm sulfanyl-acetate linkages .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the formamido group) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for adamantane’s rigid bicyclic structure .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antiviral : Plaque reduction assays against influenza A (H1N1) due to adamantane’s known M2 ion channel inhibition .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) linked to triazole derivatives’ membrane disruption .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:
  • Substituent Analysis : Compare 3-methylphenyl (current compound) vs. 4-fluorophenyl () analogs. Use SAR studies to assess how electron-withdrawing groups enhance antiviral potency but reduce solubility .
  • Assay Conditions : Standardize protocols (e.g., viral load, incubation time) to minimize variability. Cross-validate using orthogonal assays (e.g., ELISA for viral protein expression vs. plaque assays) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like neuraminidase or HIV protease, correlating with experimental IC₅₀ values .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Adamantane’s rigidity may reduce CYP450-mediated oxidation, but ester groups are prone to hydrolysis .
  • Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to improve stability and oral bioavailability .
  • Isotope Labeling : Synthesize 14^{14}C-labeled derivatives for mass spectrometry-based tracking of metabolites .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen for kinase or GPCR off-targets (e.g., using Schrödinger’s Phase) .
  • Machine Learning : Train models on ChEMBL data to predict toxicity profiles (e.g., hERG inhibition) based on triazole-adamantane scaffolds .
  • MD Simulations : Run 100-ns simulations to assess stability in lipid bilayers, predicting membrane permeability .

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